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Compound of Interest

Compound Name: Arborescin
CAS No.: 6831-14-7
Cat. No.: B1247596
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Arborescin, a sesquiterpene lactone of significant interest in natural product chemistry and
drug discovery. The information presented herein is intended to serve as a core reference for
researchers engaged in the identification, characterization, and development of Arborescin
and related compounds.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Arborescin. The electron impact
mass spectrum consistently shows a molecular ion peak corresponding to its chemical formula,
Ci15H200s.
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Infrared (IR) Spectroscopy

The infrared spectrum of Arborescin reveals the presence of its key functional groups, notably
a y-lactone and an epoxy ring. The characteristic absorption bands provide valuable structural

information.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly accessible, and fully assigned NMR dataset for Arborescin is not
readily available in recent literature, its structure has been elucidated using NMR techniques.
The following represents a compilation of expected chemical shifts based on its known
structure and data from related compounds. For definitive studies, it is recommended to
acquire and interpret the full 2D NMR spectra.
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13C NMR (CDCls)

A database indicates the availability of 13C NMR data for Arborescin in deuterated chloroform
(CDCls).[2] Access to this specific dataset may require subscription to the database.

IH NMR

Detailed proton NMR data with coupling constants and multiplicities are essential for
unambiguous structural confirmation. While specific literature with a complete table was not
identified in the search, the structural features of Arborescin suggest a complex spectrum with
signals corresponding to methyl groups, methylene protons, and methine protons, including
those associated with the lactone and epoxy rings.

Experimental Protocols

The spectroscopic data for Arborescin are typically acquired using standard analytical
instrumentation and methodologies.

Mass Spectrometry

A common method for obtaining the mass spectrum of Arborescin involves a gas
chromatography-mass spectrometry (GC-MS) system.

Instrument: Shimadzu GCMS-QP2010 or equivalent.

lonization Mode: Electron Impact (EI).

Sample Introduction: Direct injection or via GC column.

Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z).
Infrared Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups.
e Instrument: FTIR-4700 JASCO instrument or similar.

o Sample Preparation: Solid phase, typically as a KBr pellet or using an ATR accessory.
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e Spectral Range: 4000-400 cm—1.

e Process: An interferogram is recorded and then Fourier-transformed to obtain the absorption
spectrum.

Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is critical for the detailed structural elucidation of
Arborescin.

e Instrument: Bruker WM 250 (250 MHz for *H, 62.9 MHz for 13C) or a higher field
spectrometer (e.g., 400 or 500 MHz for H) for better resolution.

e Solvent: Deuterated chloroform (CDCIs) is a common solvent for this type of compound.

o Experiments: Standard 1D experiments (*H and *3C) are performed, along with 2D
experiments such as COSY, HSQC, and HMBC to establish connectivity and assign all
proton and carbon signals unequivocally.

Logical Workflow for Spectroscopic Analysis of
Arborescin

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of Arborescin.
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Caption: Workflow for the spectroscopic identification and structural elucidation of Arborescin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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